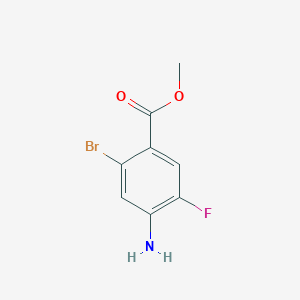
Methyl 4-amino-2-bromo-5-fluorobenzoate
Overview
Description
“Methyl 4-amino-2-bromo-5-fluorobenzoate” is a chemical compound with the CAS Number: 1196693-85-2 . It has a molecular weight of 248.05 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), nitrogen (N), and oxygen (O) atoms . The exact structure can be viewed in various chemical databases .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 248.05 . For similar compounds like “Methyl 2-bromo-4-fluorobenzoate”, the boiling point is 75-78/1mm, the density is 1.577, and the flash point is 100℃ .Scientific Research Applications
Fluorescent Sensors for Metal Ion Detection
Researchers have developed fluorescent chemosensors based on o-aminophenol derivatives, which exhibit high selectivity and sensitivity towards Al3+ ions, even in the presence of other commonly coexisting metal ions. Such sensors have applications in bio-imaging, particularly for detecting Al3+ in human cervical HeLa cancer cell lines through confocal fluorescence microscopy (Xingpei Ye et al., 2014).
Antitumor Compounds Synthesis
Methyl 4-amino-2-bromo-5-fluorobenzoate serves as a precursor in the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are potent cytotoxic agents in vitro against sensitive human breast cancer cell lines. These compounds undergo a series of modifications to enhance their antitumor properties, including metabolic inactivation avoidance through fluorine substitution and conjugation with amino acids to improve solubility and pharmacological profiles (I. Hutchinson et al., 2001; T. Bradshaw et al., 2002).
Bioactive Fluorine Compounds Creation
A series of α-amino fluorobenzyl-phosphonates with isoxazole moieties have been synthesized, demonstrating moderate anticancer activity. These compounds are synthesized through reactions involving fluorobenzoaldehyde, suggesting the potential of this compound as a starting material for bioactive fluorine compound synthesis (B. Song et al., 2005).
Benzothiazoles in Cancer Treatment
The fluorinated benzothiazoles, derived from compounds like this compound, are researched for their antitumor activities. These compounds induce and are metabolized by cytochrome P450 1A1 to active metabolites in sensitive cancer cells, suggesting a metabolic pathway essential for their antiproliferative activity. This process involves the formation of DNA adducts, highlighting the potential of these compounds in cancer therapy (E. Brantley et al., 2004).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-2-bromo-5-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO2/c1-13-8(12)4-2-6(10)7(11)3-5(4)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJNUHFTKVVRPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2922167.png)
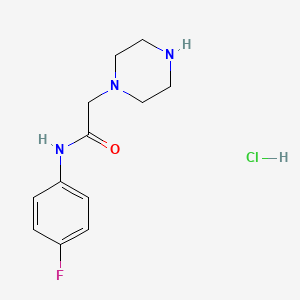




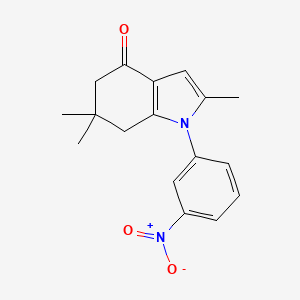
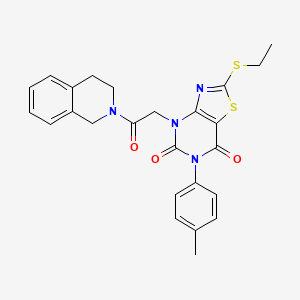
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B2922179.png)
![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2922181.png)
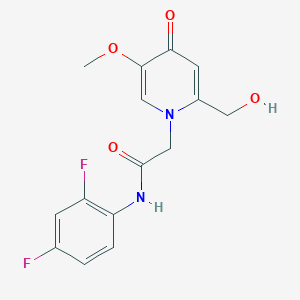
![1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Tert-butyl 4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxylate](/img/structure/B2922187.png)
![2-Butylsulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2922188.png)
